molecular formula C8H16O3 B2422752 Ethyl 2-(tert-butoxy)acetate CAS No. 42415-65-6

Ethyl 2-(tert-butoxy)acetate

Cat. No.: B2422752
CAS No.: 42415-65-6
M. Wt: 160.213
InChI Key: NNNKTGUIDUXZEX-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butoxy)acetate is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of an ethyl ester group and a tert-butoxy group attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(tert-butoxy)acetate can be synthesized through the esterification of tert-butyl glycolate with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(tert-butoxy)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, the ester bond can be hydrolyzed to yield tert-butyl glycolate and ethanol.

    Transesterification: The compound can react with other alcohols to form different esters.

    Oxidation: Under oxidative conditions, the tert-butoxy group can be converted to a tert-butyl group.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sulfuric acid or sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: Tert-butyl glycolate and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Tert-butyl acetate and other oxidized derivatives.

Scientific Research Applications

Ethyl 2-(tert-butoxy)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(tert-butoxy)acetate primarily involves its role as a protecting group in organic synthesis. The tert-butoxy group provides steric hindrance, protecting the functional group from unwanted reactions. This protection is crucial in multi-step syntheses where selective reactions are required. The compound can be deprotected under mild acidic conditions, revealing the functional group for further reactions .

Comparison with Similar Compounds

    Ethyl acetate: A simpler ester with similar solvent properties but lacks the steric hindrance provided by the tert-butoxy group.

    Methyl tert-butyl ether: Shares the tert-butoxy group but is an ether rather than an ester.

    Tert-butyl acetate: Similar in structure but does not contain the ethyl ester group.

Uniqueness: Ethyl 2-(tert-butoxy)acetate is unique due to its combination of an ethyl ester and a tert-butoxy group, making it particularly useful as a protecting group in organic synthesis. Its ability to undergo various chemical reactions while providing steric protection sets it apart from simpler esters and ethers .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNKTGUIDUXZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42415-65-6
Record name ethyl 2-(tert-butoxy)acetate
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